Acryloyl-PEG4-OH
Description
The Significance of Poly(ethylene glycol) Architectures in Advanced Polymer Chemistry
Poly(ethylene glycol) (PEG) is a hydrophilic, non-ionic, and biocompatible polymer widely recognized for its inertness and low immunogenicity tandfonline.comnih.govchempep.commdpi.comnih.gov. These characteristics make PEG an indispensable component in advanced polymer chemistry, particularly in biomedical applications. PEG architectures can vary from linear chains to branched, Y-shaped, or multi-arm configurations, each offering distinct properties and functionalities nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net.
The process of PEGylation, the covalent attachment of PEG to other molecules such as proteins, peptides, or nanoparticles, is a cornerstone strategy for improving pharmacokinetic profiles, prolonging circulation times, and reducing adverse immune responses tandfonline.comnih.govchempep.comnih.govmdpi.comnih.gov. The molecular weight (MW) of the PEG chain is a critical parameter, influencing factors such as hydrogel mesh size and the efficacy of bioconjugation sigmaaldrich.comsigmaaldrich.com. Shorter PEG chains, like the PEG4 unit in Acryloyl-PEG4-OH, often serve as flexible linkers, contributing to solubility and specific spatial arrangements without imparting excessive steric hindrance chempep.combroadpharm.com.
Distinctive Functional Groups: Acrylate (B77674) and Hydroxyl Moieties in Chemical Synthesis
This compound is endowed with two key functional groups that dictate its reactivity and utility in synthesis: the acrylate group and the terminal hydroxyl group.
The acrylate group (-CH=CH-CO-) is a highly reactive moiety, characterized by its vinyl group. This group acts as a potent Michael acceptor and dienophile, readily participating in various polymerization reactions, including free radical polymerization and Michael addition reactions, often with nucleophiles like thiols and amines atamankimya.commdpi.comwikipedia.org. Acrylate-terminated polymers and monomers are fundamental in the creation of hydrogels, coatings, adhesives, and resins, where they contribute to crosslinking, adhesion, and enhanced durability, particularly in UV- or electron beam-cured systems atamankimya.commdpi.comnih.govnih.gov. Acrylate-functionalized PEGs are particularly useful for polymerization and photopolymerization processes, enabling rapid hydrogel formation under mild conditions sigmaaldrich.comsigmaaldrich.com.
The hydroxyl group (-OH) is a polar and reactive functional group that enhances a polymer's hydrophilic properties, improving its solubility in polar solvents like water numberanalytics.commsesupplies.comresearchgate.net. This group can participate in hydrogen bonding and serves as a reactive site for further chemical modifications, such as esterification, etherification, or reactions with isocyanates numberanalytics.commsesupplies.commdpi.com. The terminal hydroxyl group on the PEG chain of this compound offers a versatile handle for post-synthetic modifications or conjugation to other molecules, allowing for the tailored design of complex structures.
Conceptual Framework of this compound as a Versatile Chemical Building Block
This compound functions as a sophisticated chemical building block by integrating the advantageous properties of a short PEG chain with the distinct reactivities of acrylate and hydroxyl functionalities. The PEG4 segment provides a flexible, water-soluble spacer of defined length, while the acrylate end can be readily incorporated into polymer networks through polymerization or crosslinking reactions. Concurrently, the terminal hydroxyl group offers a site for subsequent conjugation, enabling the creation of more complex molecular architectures or surface modifications.
This bifunctional nature makes this compound particularly valuable in applications requiring precise molecular design. For instance, it is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects different molecular recognition elements to facilitate targeted protein degradation chemsrc.commedchemexpress.com. Its ability to participate in hydrogel formation, as well as its utility as a linker in bioconjugation strategies, underscores its versatility.
Key Properties of this compound Components
| Component | Key Properties | Representative Reactions | Common Applications |
| Poly(ethylene glycol) (PEG) | Hydrophilic, biocompatible, low immunogenicity, flexible, water-soluble, non-ionic, "stealth" properties tandfonline.comnih.govchempep.commdpi.comnih.gov | N/A (acts as a spacer/modifier) | Drug delivery, tissue engineering, bioconjugation, surface modification, hydrogels tandfonline.comnih.govchempep.comnih.govsigmaaldrich.comsigmaaldrich.commdpi.comnih.govnih.govmolecularcloud.orgnumberanalytics.comresearchgate.net |
| Acrylate Group | Reactive vinyl group, Michael acceptor atamankimya.commdpi.comwikipedia.org | Radical polymerization, Michael addition (e.g., with thiols, amines) mdpi.comresearchgate.netnih.gov | Hydrogels, coatings, adhesives, UV/EB curing atamankimya.commdpi.comnih.govnih.gov |
| Hydroxyl Group (-OH) | Polar, reactive, capable of hydrogen bonding numberanalytics.commsesupplies.comresearchgate.netmdpi.com | Esterification, etherification, reaction with isocyanates numberanalytics.commsesupplies.commdpi.com | Further functionalization, improved solubility, sites for conjugation numberanalytics.commsesupplies.com |
Applications of PEG Derivatives in Polymer Chemistry
| PEG Derivative Type | Primary Use |
| Linear PEG | PEGylation (proteins, peptides, small molecules), bioconjugation, surface modification, nanoparticle coating nih.govchempep.comsigmaaldrich.comsigmaaldrich.com |
| Multi-arm PEG | Hydrogel formation, tissue engineering scaffolds, crosslinking sigmaaldrich.comsigmaaldrich.comresearchgate.netnih.gov |
| Acrylate-terminated PEG | Polymerization, photopolymerization, hydrogel formation sigmaaldrich.comsigmaaldrich.comnih.gov |
| Heterobifunctional PEG | Linkers for ADCs, bioconjugation between different molecules, spacers broadpharm.comthermofisher.comjenkemusa.com |
| This compound (Specific) | PROTAC linker, building block for functional polymers chemsrc.commedchemexpress.com |
Research Findings and Applications
Research into PEG-based polymers and functionalized molecules like this compound highlights their broad utility. Acrylate-terminated PEGs are instrumental in the creation of hydrogels through polymerization or photo-crosslinking, offering tunable mechanical properties and controlled release capabilities for therapeutic agents nih.govnih.govresearchgate.netnih.gov. The PEG backbone contributes to the hydrogel's biocompatibility and water-swollen network structure, essential for applications in tissue engineering and drug delivery molecularcloud.orgresearchgate.net.
The acrylate functionality enables this compound to be incorporated into larger polymer structures, such as acrylate-based copolymers or networks, through various polymerization techniques atamankimya.commdpi.comwikipedia.org. The hydroxyl terminus provides a site for further chemical modification, allowing for the attachment of targeting ligands, bioactive molecules, or other functional groups, thereby creating sophisticated conjugates or functionalized materials msesupplies.com. This dual functionality is critical in the design of molecules for targeted therapies, such as PROTACs, where the PEG linker ensures solubility and appropriate spacing between the target protein binder and the E3 ligase binder chemsrc.commedchemexpress.com.
The specific length of the PEG chain (PEG4) in this compound is significant. Shorter PEG chains are often employed as linkers to provide flexibility and solubility without introducing excessive steric hindrance or immune responses, which can sometimes be associated with longer PEG chains chempep.combroadpharm.comscispace.com. This precise control over linker length and functionality is vital for optimizing the performance of complex molecular constructs in biological systems.
Compound Names Listed:
this compound
Poly(ethylene glycol) (PEG)
Acrylate
Hydroxyl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2,12H,1,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTWTGQGRPPFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435873 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26150-06-1 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Acryloyl Peg4 Oh and Its Precursors
Synthesis of Related Functionalized PEG4 Derivatives
Synthesis of Propargyl-PEG4-Alcohol Derivatives
Propargyl-PEG4-alcohol serves as a precursor for various functionalized PEG derivatives, notably those utilized in click chemistry. The synthesis typically involves the etherification of tetraethylene glycol (PEG4) with a propargylating agent. A common method involves reacting tetraethylene glycol with propargyl bromide in the presence of a base, such as sodium hydroxide, often under elevated temperatures. This Williamson ether synthesis yields propargyl-PEG4-alcohol, where one hydroxyl group of the tetraethylene glycol is converted into a propargyl ether, leaving the other hydroxyl group free for subsequent functionalization. For instance, tetraethylene glycol can react with propargyl bromide in the presence of a base to form propargyl-PEG4-OH google.com. This reaction strategy allows for the introduction of the alkyne moiety, which is crucial for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions medchemexpress.comglpbio.commedchemexpress.combioscience.co.ukmedchemexpress.com.
Preparation of Amine-Functionalized PEG4 Compounds
Amine-functionalized PEG4 compounds, such as Amino-PEG4-alcohol, are essential building blocks for creating molecules with amine functionalities. The synthesis of Amino-PEG4-alcohol typically starts from tetraethylene glycol. One common approach involves converting one of the terminal hydroxyl groups into a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide). The resulting azide-PEG4-alcohol is then reduced to the primary amine, yielding Amino-PEG4-alcohol . Alternatively, Mitsunobu reactions or tosylation followed by amination can be employed to introduce the amine group . Amino-PEG4-alcohol is characterized by its terminal amino and hydroxyl groups, making it suitable for conjugation via amine reactivity with activated carboxyl groups or hydroxyl reactivity with various electrophiles ambeed.comlumiprobe.combiochempeg.combroadpharm.commedkoo.com.
Synthesis of Protected PEG4 Derivatives
Protected PEG4 derivatives are synthesized to allow for selective functionalization of one end of the PEG chain while maintaining the other end's reactivity or protecting it for later use.
Boc-NH-PEG4-OH: This derivative features a tert-butyloxycarbonyl (Boc) protected amine group at one terminus and a free hydroxyl group at the other. Its synthesis typically involves the functionalization of an amine-PEG4-alcohol precursor with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The Boc group serves as a readily removable protecting group for the amine, which can be cleaved under mild acidic conditions to reveal the free amine for subsequent reactions biochempeg.comiris-biotech.depurepeg.combroadpharm.com.
TBDMS-PEG4-OH: This compound incorporates a tert-butyldimethylsilyl (TBDMS) protecting group on one hydroxyl terminus, leaving the other hydroxyl group available for functionalization. The synthesis involves the selective silylation of one hydroxyl group of tetraethylene glycol using a silylating agent like TBDMS-Cl in the presence of a suitable base. This protection strategy is common for alcohols and can be removed using fluoride (B91410) sources medchemexpress.combioscience.co.ukglpbio.comchemenu.comambeed.com.
BnO-PEG4-OH: Here, one hydroxyl group is protected as a benzyl (B1604629) ether (BnO). This derivative is typically synthesized by reacting tetraethylene glycol with benzyl bromide or benzyl chloride in the presence of a strong base, such as sodium hydride, to achieve mono-benzylation. The benzyl ether is a robust protecting group that can be removed via hydrogenolysis glpbio.commedchemexpress.commedchemexpress.comchemondis.com.
Process Optimization in Acryloyl-PEG4-OH Synthesis
Optimizing the synthesis of this compound focuses on improving efficiency, scalability, and purity while minimizing production costs.
Chromatography-Free Synthetic Approaches
Achieving chromatography-free synthesis is a key goal for scalable production. Strategies often involve careful control of reaction stoichiometry and conditions to favor the formation of the desired mono-functionalized product, minimizing the need for extensive purification. Techniques such as selective precipitation, liquid-liquid extraction, or crystallization can be explored to isolate the target this compound from reaction byproducts and unreacted starting materials. For instance, careful control over the acrylation reaction of PEG4-OH with acryloyl chloride or acrylic anhydride, followed by work-up procedures that exploit solubility differences, could potentially reduce reliance on chromatography.
Scalable Production Methods
Scalable production of this compound requires robust and reproducible synthetic routes that can be implemented in larger reactors. This involves optimizing reaction parameters such as concentration, temperature, reaction time, and reagent addition rates. Sourcing high-purity starting materials and ensuring efficient downstream processing are also critical. Companies specializing in PEGylation often offer custom synthesis services for kilogram-scale production or larger, adhering to quality standards like ISO certifications and GMP guidelines where applicable sinopeg.com. The choice of solvent, catalyst, and purification strategy must all be amenable to large-scale operations. For example, reactions that proceed with high atom economy and generate easily removable byproducts are preferred for industrial scalability.
Compound List:
this compound
Propargyl-PEG4-alcohol
Amino-PEG4-alcohol
Boc-NH-PEG4-OH
TBDMS-PEG4-OH
BnO-PEG4-OH
Polymerization and Cross Linking Mechanisms Involving Acryloyl Peg4 Oh
Radical Polymerization Pathways
Radical polymerization is a common method for cross-linking acrylate-functionalized polymers like Acryloyl-PEG4-OH. This process is typically initiated by free radicals generated through photoinitiation or thermal initiation.
UV-photoinitiated polymerization is a widely employed technique for creating hydrogels and cross-linked networks from acrylate-terminated polymers, including PEG-acrylates tandfonline.comnanosoftpolymers.combroadpharm.comcellink.commdpi.comresearchgate.netresearchgate.net. In this process, this compound acts as a macromonomer. Upon exposure to UV light in the presence of a suitable photoinitiator, the acrylate (B77674) groups undergo free-radical chain-growth polymerization tandfonline.commdpi.com. This chain-growth mechanism involves initiation, propagation, and termination steps, leading to the rapid formation of a three-dimensional polymer network tandfonline.comcellink.comresearchgate.net. The PEG chain length and concentration of the this compound can be adjusted to tune the mechanical properties and mesh size of the resultant hydrogel tandfonline.comcellink.comresearchgate.net. For instance, shorter PEG chains or higher concentrations generally lead to stiffer networks cellink.comresearchgate.net.
Photoinitiators are essential components in UV-photoinitiated polymerization, acting as catalysts that absorb light energy and generate reactive species, typically free radicals, to kick-start the polymerization process tandfonline.comnih.govresearchgate.netspectraphotopolymers.com. These radicals then attack the double bonds of the acrylate groups, initiating chain growth tandfonline.comnih.govresearchgate.net.
Type I Photoinitiators: These initiators, such as Irgacure 2959 (Irg2959) and TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), undergo direct cleavage upon light absorption to produce initiating radicals tandfonline.comnih.govspectraphotopolymers.comacs.org. Irgacure 2959 is frequently used due to its moderate water solubility and relatively low cytotoxicity, making it suitable for biomedical applications with PEG-acrylates tandfonline.comnih.govnih.gov.
Type II Photoinitiators: These require a co-initiator (e.g., tertiary amines) to abstract a hydrogen atom and generate radicals tandfonline.comspectraphotopolymers.comccspublishing.org.cn. Examples include Eosin-Y and camphorquinone.
Visible Light Photoinitiators: Lithium acylphosphinate (LAP) is a water-soluble photoinitiator that absorbs in the visible light range, offering an alternative to UV light, which can be detrimental to cells ccspublishing.org.cnrsc.org.
The choice of photoinitiator significantly impacts the polymerization kinetics, the efficiency of network formation, and the biocompatibility of the system tandfonline.comnih.govacs.orgnih.govccspublishing.org.cnrsc.org.
Step-Growth Polymerization Modalities
Step-growth polymerization offers alternative pathways for cross-linking this compound, often yielding distinct network characteristics compared to radical chain-growth polymerization.
The acrylate group in this compound can participate in Michael addition reactions with nucleophiles, most notably amines, in a process often referred to as aza-Michael addition biochempeg.comcreativepegworks.comjenkemusa.commdpi.comacs.orgdergipark.org.trupc.edu. This reaction involves the nucleophilic attack of an amine group onto the electron-deficient double bond of the acrylate. While generally slower than radical polymerization, the amine-Michael addition is highly specific and can be controlled by stoichiometry, allowing for the synthesis of hydrogels with tunable properties acs.orgdergipark.org.tr. For example, this compound can be cross-linked with amine-functionalized polymers or small molecules to form networks acs.orgdergipark.org.tr. This method is also utilized in dual-curing systems, where an initial aza-Michael addition is followed by a subsequent photoinitiated radical polymerization of any unreacted acrylate groups, leading to enhanced network stability upc.edu.
Thiol-ene click chemistry represents a highly efficient and orthogonal polymerization strategy for this compound, involving the reaction between a thiol and an alkene (ene) moiety broadpharm.comrsc.orgnih.govnih.govacs.orgacs.org. Acrylate groups serve as the "ene" component in this reaction broadpharm.comcreativepegworks.com. This process is typically photoinitiated, leveraging the rapid and specific coupling between thiols and acrylates rsc.orgnih.govnih.govacs.org. Unlike radical chain-growth polymerization, thiol-ene reactions proceed via a step-growth mechanism, which generally results in more homogeneous polymer networks with a more uniform distribution of cross-links nih.govnih.gov. Furthermore, thiol-ene reactions are less susceptible to oxygen inhibition, a common issue in acrylate radical polymerization acs.orgjku.at. This compound can be cross-linked with thiol-functionalized polymers or small molecules to form stable hydrogels broadpharm.comrsc.orgnih.govnih.govacs.orgacs.orgcreativepegworks.comresearchgate.netkinampark.com.
Network Structure and Polymerization Heterogeneity
The choice of polymerization mechanism significantly influences the structure and homogeneity of the polymer network formed by this compound.
Step-Growth Polymerization (Thiol-Ene, Amine-Michael): Step-growth mechanisms, such as thiol-ene reactions, generally produce more homogeneous networks nih.govnih.gov. The orthogonal and efficient nature of these reactions leads to a more uniform distribution of cross-links and a more predictable network architecture. Amine-Michael addition, while potentially slower, also offers precise control over network formation.
Influence of PEG Chain Length: The molecular weight of the PEG segment in this compound (indicated by "4" referring to four ethylene (B1197577) oxide units) and its concentration during polymerization directly impact the network's mesh size, flexibility, and mechanical properties tandfonline.comcellink.comresearchgate.net. Higher concentrations or shorter PEG chains typically result in denser and stiffer networks.
Heterogeneity Origins: In PEGDA (Polyethylene Glycol Diacrylate) hydrogels, heterogeneity can arise not only from polymerization defects but also from the inherent distribution of polymer concentration within the network acs.org. This structural heterogeneity can influence the macroscopic behavior, such as elasticity and swelling.
Influence of Monomer Structure on Cross-linking Density
The structure of PEG-based monomers, particularly the length of the PEG chain, significantly influences the cross-linking density and resulting properties of the polymer network. Shorter PEG chains, such as the PEG4 unit in this compound, can lead to higher cross-linking densities when compared to longer PEG chains, assuming similar molar concentrations and the presence of appropriate crosslinking agents. This is because shorter PEG segments result in closer proximity between crosslinking points within the network.
Studies on various PEG acrylates demonstrate that increasing the molecular weight of the PEG macromer generally leads to a decrease in cross-linking density and an increase in mesh size for a given concentration ntnu.nomdpi.comnih.gov. Conversely, using PEG acrylates with shorter PEG chains, like this compound, is expected to yield networks with higher cross-linking densities and smaller mesh sizes. This structural characteristic is crucial for tuning properties such as swelling ratio, mechanical strength, and the diffusion of molecules within the network.
Table 1: Influence of PEG Chain Length on Network Properties (Illustrative Trends)
| PEG Monomer Type (Example) | PEG Molecular Weight (approx. of PEG chain) | Influence on Cross-linking Density (Relative) | Influence on Mesh Size (Relative) |
| This compound | ~176 Da | Higher | Smaller |
| Acryloyl-PEGMA 400 | ~400 Da | Moderate | Moderate |
| Acryloyl-PEGDA 700 | ~700 Da | Lower | Larger |
Note: Specific data for this compound is limited. This table illustrates general trends observed for PEG acrylates of varying molecular weights, where shorter PEG chains tend to result in higher cross-linking densities and smaller mesh sizes. ntnu.nomdpi.comnih.gov
Comparison of Chain-Growth and Step-Growth Network Formations
Polymer networks can be formed through distinct polymerization mechanisms, primarily chain-growth and step-growth polymerization. This compound, with its acrylate functionality, predominantly participates in chain-growth polymerization.
Chain-Growth Polymerization: This mechanism, often initiated by free radicals, involves the rapid addition of monomers to a growing polymer chain. For acrylate-based monomers like this compound, this process typically leads to the formation of kinetic chains. When used as a component in network formation, chain-growth polymerization often results in heterogeneous network structures. These heterogeneities arise from the rapid propagation and termination events, leading to variations in cross-linking density throughout the material nih.govnih.govjove.com. Oxygen inhibition can also be a characteristic challenge in free-radical acrylate polymerizations nih.gov.
Table 2: Comparison of Chain-Growth vs. Step-Growth Network Formation
| Feature | Chain-Growth Polymerization (e.g., Free Radical Polymerization of Acrylates) | Step-Growth Polymerization (e.g., Thiol-ene, Click Chemistry) |
| Mechanism | Rapid propagation of kinetic chains. | Sequential reaction of functional groups. |
| Typical Monomers | Acrylates, methacrylates, vinyl monomers. | Thiols, amines, alkynes, azides, epoxides, isocyanates. |
| Network Structure | Heterogeneous, with dense kinetic chains and potential heterogeneities in cross-linking density. nih.govnih.govjove.com | More homogeneous, with a more uniform distribution of crosslinks. nih.govnih.govjove.comrsc.org |
| Key Characteristics | Fast gelation, potential for oxygen inhibition, formation of kinetic chains. nih.govnih.gov | Slower gelation (can be controlled), mild conditions, precise stoichiometry. jove.comrsc.org |
| This compound Role | Participates as a monomer in chain-growth polymerization. | Not the primary mechanism for acrylates. |
Copolymerization Kinetics with this compound Monomers
This compound can be copolymerized with a wide range of vinyl monomers to tailor the properties of the resulting polymer networks. Common comonomers include acrylic acid (AA) and methyl methacrylate (B99206) (MMA), among others researchgate.nettandfonline.commdpi.comtandfonline.compsu.eduresearchgate.netrsc.org. The kinetics of these copolymerization reactions are governed by monomer reactivity ratios (r1 and r2), which describe the relative rates at which a growing polymer chain adds its own monomer versus the comonomer.
For instance, in the free-radical copolymerization of Poly(ethylene glycol) acrylate (PEGA) with Methyl Methacrylate (MMA), reactivity ratios have been reported as r(PEGA) = 0.8164 and r(MMA) = 0.3371 researchgate.net. These values suggest a tendency towards a more alternating or slightly blocky copolymer structure, depending on the specific reaction conditions. In contrast, the copolymerization of Ethylene-glycol monovinyl polyethylene (B3416737) glycol (EPEG) with Acrylic Acid (AA) shows significantly different reactivity ratios, with r(EPEG) approximately 0.008–0.014 and r(AA) around 4.5–4.6 tandfonline.comtandfonline.com. This indicates that AA is considerably more reactive than EPEG, leading to a copolymer composition that is heavily biased towards AA incorporation, especially at higher conversions. The length of the PEG side chain can also influence these kinetic parameters, as observed in studies comparing PEGMA monomers with different numbers of ethylene glycol units mdpi.com.
Table 3: Copolymerization Reactivity Ratios with PEG Acrylates
| Comonomer | PEG Acrylate Monomer (Proxy) | r1 (PEG Acrylate) | r2 (Comonomer) | Polymerization Method | Source(s) |
| Methyl Methacrylate (MMA) | PEGA | 0.8164 | 0.3371 | Free Radical Polymerization (FRP) | researchgate.net |
| Acrylic Acid (AA) | EPEG | 0.008–0.014 | 4.5–4.6 | Free Radical Polymerization (FRP) | tandfonline.comtandfonline.com |
| Methacrylic Acid (MAA) | PEGMA5 | 0.81 | 0.60 | Free Radical Polymerization (FRP) | mdpi.com |
| Methacrylic Acid (MAA) | PEGMA5 | 0.59 | 0.68 | RAFT | mdpi.com |
Note: "this compound" is a specific PEG acrylate. Data from similar PEG acrylates (PEGA, EPEG, PEGMA) are used as representative examples to illustrate copolymerization kinetics.
Compound List
this compound
Polyethylene glycol (PEG)
Acrylic acid (AA)
Methyl methacrylate (MMA)
Poly(ethylene glycol) acrylate (PEGA)
Ethylene-glycol monovinyl polyethylene glycol (EPEG)
Poly(ethylene glycol) methacrylate (PEGMA)
Poly(ethylene glycol) diacrylate (PEGDA)
Poly(ethylene glycol) dimethacrylate (PEGDMA)
Functionalization Strategies and Chemical Transformations of Acryloyl Peg4 Oh
Derivatization of the Hydroxyl Moiety for Subsequent Reactions
The terminal hydroxyl group of Acryloyl-PEG4-OH can be derivatized into a range of other functional groups, expanding its utility as a chemical linker. researchgate.net Common transformations include:
Esterification: The hydroxyl group can be reacted with a carboxylic acid or its activated derivative (e.g., an acid chloride or anhydride) to form an ester linkage. masterorganicchemistry.com This is a widely used method for attaching molecules containing a carboxyl group.
Conversion to an Amine: A multi-step process can convert the hydroxyl group into a primary amine. This typically involves converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the amine. nih.gov The resulting amino-functionalized PEG-acrylate can then be conjugated to molecules with carboxyl groups or activated esters.
Activation for Nucleophilic Substitution: The hydroxyl group can be activated to facilitate reaction with nucleophiles. For example, reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base converts the hydroxyl into a tosylate or mesylate, respectively. These are excellent leaving groups for substitution reactions.
| Derivatization Reaction | Reagents | Resulting Functional Group | Potential Subsequent Reactions |
| Esterification | Carboxylic acid (or acyl chloride), DCC/DMAP (or base) | Ester | Hydrolysis |
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Tosylate | Nucleophilic substitution |
| Conversion to Amine | 1. TsCl, Pyridine 2. NaN3 3. H2, Pd/C | Amine | Amide bond formation, Reductive amination |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Modification of the Acrylate (B77674) Moiety for Controlled Reactivity
The acrylate group of this compound is an α,β-unsaturated carbonyl compound, making it susceptible to conjugate addition reactions, most notably the Michael addition. rsc.org This reaction is a powerful tool for introducing a variety of functionalities.
Thiol-Acrylate Michael Addition: Thiols are excellent nucleophiles for Michael addition to acrylates. The reaction proceeds under mild, often physiological conditions, and is highly efficient, making it a popular "click" chemistry reaction. nih.gov By reacting this compound with a thiol-containing molecule, a stable thioether linkage is formed. This is a common strategy for immobilizing peptides or other biomolecules containing cysteine residues. researchgate.net
Amine-Acrylate Michael Addition: Primary and secondary amines can also undergo Michael addition with the acrylate group. libretexts.orglibretexts.org This aza-Michael addition is a useful method for conjugating amine-containing molecules. rsc.org The reaction conditions, such as pH, can be tuned to favor the addition reaction. biochempeg.comgoogle.com
These Michael addition reactions allow for the covalent attachment of a wide range of molecules to the acrylate terminus of this compound, thereby controlling its reactivity and enabling its use in various biological and material science applications.
| Modification Reaction | Reactant | Linkage Formed | Key Features |
| Thiol-Michael Addition | Thiol-containing molecule (e.g., Cysteine) | Thioether | High efficiency, mild conditions, "click" reaction |
| Aza-Michael Addition | Amine-containing molecule | Amine | pH-dependent, forms stable C-N bond |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Polymer-Polymer Conjugation through this compound Derivatives
The bifunctional nature of this compound and its derivatives makes them excellent candidates for polymer-polymer conjugation, leading to the formation of block copolymers. mdpi.comresearchgate.netfrontiersin.orgnih.govharth-research-group.org
For instance, a polymer with a terminal hydroxyl group can be synthesized, and then this compound can be attached to this polymer via an esterification reaction. The resulting polymer now has a terminal acrylate group, which can act as an initiator or a monomer in a subsequent polymerization reaction to grow a second polymer block.
Alternatively, the hydroxyl group of this compound can be modified to an initiator for a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). The acrylate group can then be used to attach this macroinitiator to another polymer chain.
A common strategy involves:
Synthesizing a polymer with a reactive end group (e.g., an amine or thiol).
Reacting this polymer with this compound via a Michael addition reaction, resulting in a polymer with a terminal hydroxyl group.
Using this hydroxyl group to initiate the polymerization of a second monomer, thereby forming a block copolymer.
This approach allows for the synthesis of well-defined block copolymers with a PEG linker between the blocks, which can be advantageous for applications requiring hydrophilicity and biocompatibility. acs.org
Bioconjugation Approaches Utilizing Acryloyl Peg4 Oh Derivatives
Bioorthogonal Click Chemistry Applications
While the acryloyl group of Acryloyl-PEG4-OH is not a direct participant in the most common click chemistry reactions, the terminal hydroxyl group can be readily modified to introduce functionalities that are. This allows for the creation of bifunctional PEG linkers that incorporate both an acryloyl group for one type of conjugation and a "clickable" handle for another, orthogonal reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Modified this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. nih.govresearchgate.netnih.gov For this compound to be utilized in CuAAC, its terminal hydroxyl group is chemically converted into either an azide or an alkyne. This creates a heterobifunctional linker, for instance, Acryloyl-PEG4-Azide or Acryloyl-PEG4-Alkyne.
These modified linkers can then be used in a sequential or one-pot conjugation strategy. For example, a biomolecule containing a terminal alkyne can be reacted with Acryloyl-PEG4-Azide via CuAAC. The resulting conjugate, now bearing a terminal acryloyl group, can then be subjected to a second conjugation reaction, such as a Michael addition with a thiol-containing molecule. This approach allows for the assembly of complex biomolecular constructs with high precision and efficiency. The CuAAC reaction is known for its high yield, stereospecificity, and tolerance to a wide range of functional groups, making it a robust tool for bioconjugation. nih.govbiochempeg.com
| Reaction | Reactants | Product | Key Features |
| CuAAC | Acryloyl-PEG4-Azide + Alkyne-modified biomolecule | Acryloyl-PEG4-Triazole-Biomolecule | High yield, high specificity, copper-catalyzed |
| CuAAC | Acryloyl-PEG4-Alkyne + Azide-modified biomolecule | Acryloyl-PEG4-Triazole-Biomolecule | Forms a stable 1,4-disubstituted triazole linkage |
Metal-Free Azide-Alkyne Click Reactions for Bioconjugation
A significant advancement in click chemistry for biological applications has been the development of metal-free alternatives to CuAAC, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn These reactions circumvent the need for a potentially cytotoxic copper catalyst, making them highly suitable for in vivo applications. In SPAAC, a strained cyclooctyne (B158145) reacts spontaneously with an azide to form a triazole linkage. magtech.com.cn
Similar to CuAAC, derivatives of this compound can be synthesized to participate in SPAAC. For instance, the hydroxyl group can be modified to an azide, creating Acryloyl-PEG4-Azide. This linker can then react with a biomolecule that has been functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The bioorthogonality of this reaction ensures that the conjugation occurs specifically between the azide and the cyclooctyne, without interfering with other functional groups present in the biological system.
| Reaction | Reactants | Product | Key Features |
| SPAAC | Acryloyl-PEG4-Azide + Cyclooctyne-modified biomolecule | Acryloyl-PEG4-Triazole-Biomolecule | Metal-free, bioorthogonal, driven by ring strain |
| SPAAC | Acryloyl-PEG4-Cyclooctyne + Azide-modified biomolecule | Acryloyl-PEG4-Triazole-Biomolecule | Ideal for in vivo applications due to lack of copper toxicity |
Site-Selective Protein and Peptide Conjugation
The acryloyl group of this compound is a Michael acceptor, making it reactive towards nucleophiles such as thiols and amines. This reactivity is harnessed for the site-selective modification of proteins and peptides.
Strategies for Cysteine and Disulfide Modification
The thiol group of cysteine residues in proteins and peptides is a common target for site-selective modification due to its relatively low abundance and high nucleophilicity at physiological pH. The reaction of the acryloyl group of this compound with a cysteine thiol proceeds via a Thiol-Michael addition, a type of conjugate addition reaction. unizin.org This reaction forms a stable thioether bond, effectively linking the PEG chain to the protein at a specific cysteine residue. nuaa.edu.cn The kinetics of this reaction can be influenced by factors such as pH and the specific properties of the thiol and acrylate (B77674). nuaa.edu.cnnsf.gov
Disulfide bonds, which are formed between two cysteine residues, can also be targeted for modification. This is typically achieved by first reducing the disulfide bond to generate two free thiol groups. These newly formed thiols can then react with a bis-thiol reactive PEG reagent. While direct reaction of this compound would lead to the attachment of two separate PEG chains, bifunctional acryloyl derivatives can be designed to bridge the two sulfur atoms, re-linking them with a PEGylated bridge. nih.govrsc.org More commonly, reagents specifically designed for disulfide bridging are employed. However, the principle of thiol reactivity remains central to this strategy.
| Target Residue | Reaction Type | Functional Group on this compound | Resulting Linkage |
| Cysteine | Thiol-Michael Addition | Acrylate | Thioether |
| Disulfide (after reduction) | Thiol-Michael Addition | Acrylate | Two Thioether Linkages |
Amidation and Other Nucleophilic Addition Reactions with Biomolecules
Primary and secondary amines, such as the N-terminal amine or the side chain of lysine (B10760008) residues in proteins, can also act as nucleophiles and react with the acryloyl group of this compound via a Michael addition reaction. libretexts.org This reaction, sometimes referred to as an amine-acrylate addition, results in the formation of a stable carbon-nitrogen bond. The reaction is typically slower than the thiol-Michael addition and often requires more basic conditions to deprotonate the amine and increase its nucleophilicity. While direct amidation to form an amide bond is a fundamental reaction in peptide synthesis, the reaction of an amine with an acrylate group of this compound proceeds through a nucleophilic addition mechanism rather than a condensation reaction that would form a traditional amide bond. nih.govnih.gov
Polymer-Biomolecule Hybrid System Development
This compound and its derivatives are valuable building blocks for the creation of polymer-biomolecule hybrid systems, such as hydrogels for drug delivery and tissue engineering. nih.govresolvemass.ca The acryloyl group can participate in polymerization reactions, allowing it to be incorporated into a polymer backbone or to act as a crosslinker.
For instance, this compound can be copolymerized with other monomers to create a polymer with pendant PEG chains. The terminal hydroxyl groups of these PEG chains can then be further functionalized for the attachment of biomolecules. Alternatively, di-acrylate PEG derivatives can be used to form crosslinked hydrogel networks. Biomolecules can be physically encapsulated within these hydrogels during their formation or can be chemically conjugated to the polymer network if the biomolecule itself contains a reactive group. mdpi.comnih.gov
These PEG-based hydrogels are particularly attractive for biomedical applications due to their high water content, biocompatibility, and ability to be tailored to control the release of encapsulated drugs or to present bioactive signals to cells. nih.govnih.gov The incorporation of this compound provides a hydrophilic and flexible spacer that can improve the solubility and reduce the immunogenicity of the resulting hybrid material. biochempeg.com
| Hybrid System | Role of this compound Derivative | Application |
| Hydrogel | Monomer or Crosslinker | Drug Delivery, Tissue Engineering |
| Polymer-Protein Conjugate | Linker for grafting protein to polymer backbone | Biocatalysis, Therapeutics |
| Surface Modification | Anchor for immobilizing biomolecules | Biosensors, Biomaterials |
Material Science Applications Derived from Acryloyl Peg4 Oh Polymers
Nanomaterial Functionalization and Nanocarrier Design
Polymeric Nanocarrier Formulation and Functionalization
The ability of Acryloyl-PEG4-OH to readily polymerize makes it an excellent candidate for the formulation of polymeric nanocarriers. By incorporating this monomer into polymerization processes, such as free-radical polymerization or controlled radical polymerization techniques, nanoparticles, micelles, and other nanostructures can be fabricated. The PEG chain, specifically the PEG4 segment in this compound, contributes significantly to the colloidal stability and "stealth" properties of these nanocarriers. This PEGylation effect helps to prolong the circulation time of nanocarriers in biological systems by reducing opsonization and phagocytosis by the immune system nih.govnih.gov.
The terminal hydroxyl group on this compound provides a reactive handle for further functionalization. This allows for the conjugation of targeting ligands, therapeutic agents, or other molecules to the surface of the nanocarriers, thereby enhancing their specificity and efficacy. For instance, PEG chains with functional end groups, such as maleimide (B117702) or NHS esters, are commonly used to modify nanoparticle surfaces researchgate.netresearchgate.net. The presence of the hydroxyl group on this compound enables similar post-polymerization modifications. Studies on related PEG-based nanoparticles have demonstrated that increasing PEG density on the nanoparticle surface leads to enhanced micelle stability and resistance to aggregation in biological media acs.org.
Research on polyethylene (B3416737) glycol diacrylate (PEGDA)/acrylic acid (AA) nanoparticles (NPs) has shown their potential as nanocarriers for drug delivery. These NPs, synthesized via free-radical polymerization, have demonstrated spherical morphology with sizes around 230 nm, achieving a Dox loading efficiency of 48% and a loading capacity of 150 µg/mg nih.govresearchgate.net. While these studies use PEGDA, the principle of using PEG-acrylate monomers for nanocarrier formulation is directly applicable to this compound.
Data Table 1: Polymeric Nanocarrier Properties (Examples from related PEG-acrylate systems)
| Nanoparticle Type | Particle Size (nm) | Drug Loading Efficiency (%) | Drug Loading Capacity (µg/mg) | Reference |
| PEGDA/AA NPs | ~230 | 48 | 150 | nih.govresearchgate.net |
Advanced Polymer Architectures
This compound serves as a versatile building block for creating complex polymer architectures, including star polymers and amphiphilic copolymers, which exhibit tailored properties for advanced applications.
Synthesis and Properties of Star Polymers
Star polymers, characterized by multiple linear polymer arms emanating from a central core, can be synthesized using this compound or related PEG-acrylate monomers. Common synthetic strategies include the "core-first" and "arm-first" approaches dergipark.org.trresearchgate.netacs.org.
Click Chemistry: Metal-free azide-alkyne click reactions have been employed to synthesize 3- and 4-arm star polymers using multifunctional cores (e.g., propiolate ester-containing cores) and azide (B81097) end-functionalized PEG (PEG-N3) dergipark.org.trresearchgate.netdergipark.org.tr. This method offers precise control over the number of arms and molecular weight.
Anionic Polymerization: Star block copolymers incorporating PEG segments can be synthesized via anionic polymerization, where initiators with multiple hydroxyl groups are used to control the number of branches acs.orgnih.gov.
Living Radical Polymerization: Core-functionalized star polymers can be prepared using living radical polymerization techniques, such as Ru(II)-catalyzed living radical polymerization, by linking linear polymer chains to functionalized divinyl compounds acting as cores cmu.edu.
The properties of star polymers, such as their compact structure, altered rheological behavior, and increased solubility compared to linear analogues, are influenced by the number of arms, arm length, and the nature of the core dergipark.org.trresearchgate.netacs.orgdergipark.org.tr. PEG-based star polymers are particularly attractive for biomedical applications due to their enhanced solubility and potential for drug delivery acs.orgnih.gov.
Design of Amphiphilic Copolymers with this compound
Amphiphilic copolymers, possessing both hydrophilic and hydrophobic segments, are crucial for applications requiring self-assembly, such as in drug delivery systems or as surfactants. This compound can be copolymerized with hydrophobic monomers (e.g., butyl acrylate (B77674), lauryl acrylate, or fluorinated acrylates) to create such amphiphilic structures researchgate.netnih.govnih.gov. The acrylate functionality of this compound ensures its participation in various polymerization techniques, including RAFT, ATRP, and conventional free-radical polymerization, often allowing for controlled synthesis of block or random copolymers nih.govnih.govsambomed.co.krrsc.orgacs.org.
These copolymers can self-assemble in aqueous solutions to form micelles, vesicles, or other nanostructures sambomed.co.krrsc.orgmdpi.com. The PEG segment provides the hydrophilic shell, contributing to stability and stealth properties, while the hydrophobic segments form the core, capable of encapsulating hydrophobic drugs or other molecules sambomed.co.krrsc.org. The terminal hydroxyl group on this compound can be further modified to introduce additional functionalities or to tune the self-assembly behavior and drug release profiles acs.org. For example, amphiphilic copolymers based on PEG-acrylates have been explored for enhanced oil recovery due to their surface activity and ability to reduce interfacial tension researchgate.net.
Data Table 2: Star Polymer Synthesis and Characterization (Examples from PEG-based star polymers)
| Star Polymer Type | Synthesis Method | Number of Arms | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| PEG3 | Metal-free Azide-Alkyne Click | 3 | ~10,000-20,000 | ~1.05-1.2 | dergipark.org.trresearchgate.netdergipark.org.tr |
| PEG4 | Metal-free Azide-Alkyne Click | 4 | ~15,000-25,000 | ~1.05-1.2 | dergipark.org.trresearchgate.netdergipark.org.tr |
| PFG-PEG | Anionic Polymerization | 4 or 6 | Variable | Low | nih.gov |
Polymeric Membranes for Gas Separation Applications
Polyethylene glycol (PEG) and its derivatives are of significant interest for gas separation membranes, particularly for carbon dioxide (CO2) capture. The polar ether linkages within the PEG chain exhibit a high affinity for CO2 molecules, facilitating selective gas transport acs.orgnih.govnih.govunit.no. Low molecular weight PEGs, which are amorphous and possess high chain mobility, are generally preferred for gas separation applications over their crystalline, high molecular weight counterparts acs.orgnih.govunit.no.
This compound, with its polymerizable acrylate group and a PEG4 chain, can be incorporated into membrane structures. It can be used as a comonomer in blends with other polymers, such as poly(acrylic acid) (PAA), to create composite membranes with enhanced gas separation properties acs.orgnih.gov. The combination of PAA and PEG has shown promising results, with PAA/PEG blend membranes exhibiting improved CO2 permeability and selectivity. For instance, a PAA/PEG(1:9) blend membrane demonstrated a CO2 permeability of 51 Barrer and a CO2/N2 selectivity of 63 at 35 °C and 150 psi, attributed to the enhanced CO2 affinity of the PEG-rich phase acs.orgnih.gov.
Furthermore, acrylate-functionalized PEG oligomers can be crosslinked, for example, via photopolymerization, to form membranes with increased CO2 permeability unit.no. While specific data for membranes made directly from this compound are limited, studies on PEG-based membranes, including those involving PEG4, highlight the potential of such materials in gas separation technologies google.com.
Data Table 3: Gas Separation Membrane Performance (Examples from PEG-based membranes)
| Membrane Composition | PEG Concentration/Ratio | CO2 Permeability (Barrer) | CO2/N2 Selectivity | Temperature (°C) | Pressure (psi) | Reference |
| PAA/PEG | 1:9 | 51 | 63 | 35 | 150 | acs.orgnih.gov |
| PEG4-based films | N/A | Variable | Variable | 35 | 340 kPa | google.com |
Interactions with Inorganic Surfaces in Material Composites
The dual functionality of this compound—the polymerizable acrylate group and the hydrophilic PEG chain with a terminal hydroxyl group—enables its use in the development of material composites involving inorganic surfaces. The acrylate moiety can potentially anchor to inorganic substrates through various mechanisms. For example, silane (B1218182) coupling agents containing acrylate groups can react with hydroxyl (-OH) groups present on the surfaces of inorganic materials like silica (B1680970) or metal oxides, forming covalent bonds acs.org. This suggests that this compound could be grafted onto inorganic fillers or surfaces, with the acrylate group acting as the anchoring point.
Once attached, the PEG4 chain extends from the inorganic surface, modifying its properties. This PEGylation can enhance the compatibility between inorganic fillers and polymer matrices in composite materials, improving dispersion and mechanical properties researchgate.netresearchgate.net. The hydrophilic nature of the PEG chain can also influence surface wettability and reduce non-specific adsorption of proteins or other molecules from biological or aqueous environments researchgate.net. Studies on the interaction of acrylate-polyethylene glycol acrylate copolymers with calcium silicate (B1173343) hydrate (B1144303) surfaces have shown that these polymers can adsorb onto inorganic interfaces, with the adsorption mechanism influenced by the polymer's structure researchgate.net. The terminal hydroxyl group on this compound also offers opportunities for further crosslinking or functionalization within the composite material.
Compound List:
this compound
Polyethylene glycol diacrylate (PEGDA)
Acrylic acid (AA)
Poly(acrylic acid) (PAA)
Poly(ethylene glycol) (PEG)
Poly(ethylene oxide) (PEO)
Poly(propylene glycol) (PPG)
Poly(ε-caprolactone) (PCL)
Poly(lactic acid) (PLA)
Poly(glycolide) (PGA)
Poly(methyl methacrylate) (PMMA)
Poly(N-isopropylacrylamide) (PNIPAM)
Poly(oligo(ethylene glycol) methyl ether acrylate)
Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMMA)
Poly(ethylene glycol) methacrylate (PEGMA)
Targeted Protein Degradation Technologies Protacs Employing Acryloyl Peg4 Oh Linkers
Acryloyl-PEG4-OH as a Core Component in PROTAC Linker Design
This compound is a bifunctional chemical moiety used as a foundational piece in the construction of PROTAC linkers. medchemexpress.com It consists of a polyethylene (B3416737) glycol chain with four repeating ethylene (B1197577) glycol units (PEG4), capped at one end with a reactive acryloyl group and at the other with a hydroxyl (-OH) group. This structure provides both a flexible spacer and reactive handles for conjugation to the two key ligands of a PROTAC.
The PEG4 segment serves as a flexible, hydrophilic spacer. PEG-based linkers are among the most prevalent motifs in PROTAC design, valued for their ability to improve the water solubility of the final PROTAC molecule, which can enhance compatibility with physiological environments. precisepeg.combiochempeg.com The flexibility of the PEG chain is crucial for allowing the two ends of the PROTAC to orient themselves effectively to bind both the target protein and the E3 ligase simultaneously. researchgate.net The acryloyl and hydroxyl groups provide versatile chemical handles for synthetic chemists to attach the E3 ligase ligand and the target protein ligand, enabling the modular assembly of PROTAC libraries for optimization. biochempeg.com
Rational Design Principles for PROTAC Linker Length and Flexibility
The design of the linker is a critical optimization step in the development of a potent and selective PROTAC, with length and flexibility being two of the most important parameters. precisepeg.com The use of building blocks like this compound directly addresses these design considerations.
Linker Length: The length of the linker is a determinant of whether a stable and productive ternary complex (POI-PROTAC-E3 ligase) can form. nih.gov If the linker is too short, it can lead to steric clashes between the target protein and the E3 ligase, preventing simultaneous binding. nih.govarxiv.org Conversely, if the linker is excessively long, it may fail to bring the E3 ligase and the target into close enough proximity for efficient ubiquitin transfer. researchgate.netarxiv.org The optimal linker length is highly specific to each particular target and E3 ligase pair and must often be determined empirically. nih.gov For instance, studies have shown that subtle changes, such as extending a PEG linker by a single ethylene glycol unit, can dramatically alter degradation selectivity, turning a dual degrader of proteins EGFR and HER2 into a selective EGFR degrader. nih.gov
Linker Flexibility: Flexible linkers, such as the PEG4 chain in this compound, are the most widely used type in PROTACs. nih.gov This flexibility allows the PROTAC to adopt various conformations, which can help overcome potential geometric mismatches between the binding sites on the target protein and the E3 ligase, thereby facilitating ternary complex formation. nih.gov Furthermore, the flexibility of PEG linkers can aid in improving the cell permeability of PROTACs—which are often large molecules—by allowing them to adopt folded conformations that shield polar regions of the molecule. acs.orgsemanticscholar.org
The following table illustrates findings from a study on Bruton's tyrosine kinase (BTK) degraders, showing how varying the PEG linker length impacts the degradation potency.
| PROTAC Compound | Linker Composition | BTK Degradation DC₅₀ (nM) |
|---|---|---|
| Compound A | 3 PEG units | 15.2 |
| Compound B | 4 PEG units | 5.0 |
| Compound C | 5 PEG units | 4.7 |
| Compound D | 6 PEG units | 14.9 |
Data is representative and adapted from published principles on PROTAC linker optimization to illustrate the concept.
Impact of this compound Linker on E3 Ubiquitin Ligase Recruitment
The fundamental role of a PROTAC is to act as a bridge, bringing a target protein into proximity with an E3 ubiquitin ligase. The linker is the physical embodiment of this bridge, and its characteristics, such as those provided by an this compound component, are central to the successful recruitment of the E3 ligase.
A linker constructed from this compound provides the necessary length and flexibility to span the distance between the POI and the E3 ligase, facilitating the formation of a stable ternary complex. nih.govaxispharm.com The stability of this complex is paramount for effective degradation. axispharm.com Research has shown that PEG linkers can do more than simply connect the two ligands; they can also form productive interactions, such as van der Waals forces and hydrogen bonds, with the surfaces of the E3 ligase or the target protein, thereby contributing to the stability of the ternary complex. nih.gov The orientation of the recruited E3 ligase relative to the target protein is dictated by the linker's length, flexibility, and attachment points, which in turn determines the efficiency of the subsequent ubiquitination step. precisepeg.com
Influence on Target Protein Degradation Mechanisms within PROTAC Constructs
The ultimate goal of a PROTAC is to induce the poly-ubiquitination of the target protein, marking it for destruction by the 26S proteasome. nih.gov The linker's role extends beyond simply forming the ternary complex; it directly influences the mechanics of this degradation process.
Advanced Analytical Characterization in Acryloyl Peg4 Oh Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Acryloyl-PEG4-OH. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the protons of the acryloyl group and the ethylene (B1197577) glycol chain. The vinyl protons of the acryloyl group typically appear as a set of multiplets in the range of δ 5.8-6.4 ppm. The protons of the polyethylene (B3416737) glycol (PEG) backbone are observed as a complex multiplet, usually around δ 3.6 ppm. researchgate.net Protons adjacent to the acryloyl and hydroxyl functionalities will show distinct chemical shifts, allowing for unambiguous assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure. Key signals include those for the carbonyl carbon of the acryloyl group (around δ 166 ppm), the vinyl carbons (in the δ 128-131 ppm region), and the characteristic repeating ether carbons of the PEG chain (typically in the δ 60-70 ppm range). researchgate.netlibretexts.org The terminal carbons attached to the hydroxyl and acryloyl groups will have unique shifts, distinguishing them from the internal PEG carbons.
Interactive Table 1: Representative NMR Chemical Shifts for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acryloyl (CH₂=CH) | 5.8 - 6.4 | 128 - 131 |
| Acryloyl (C=O) | - | ~166 |
| PEG Backbone (-CH₂-CH₂-O-) | ~3.6 | ~70 |
| Terminal PEG (-CH₂-OH) | Varies | ~61 |
| Terminal PEG (-CH₂-O-Acryloyl) | Varies | Varies |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. sigmaaldrich.comwashington.edu
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The FT-IR spectrum provides a molecular fingerprint, confirming the presence of the acryloyl and hydroxyl moieties.
Key characteristic absorption bands in the FT-IR spectrum include:
A broad O-H stretching vibration from the terminal hydroxyl group, typically in the region of 3400-3500 cm⁻¹.
C-H stretching vibrations from the alkyl chain of the PEG linker, usually found around 2870 cm⁻¹.
A sharp and strong C=O stretching vibration from the ester carbonyl of the acryloyl group, appearing at approximately 1725 cm⁻¹. researchgate.net
A C=C stretching vibration from the vinyl group of the acryloyl moiety, typically observed around 1635 cm⁻¹. researchgate.netresearchgate.net
A prominent C-O-C stretching vibration from the ether linkages of the PEG backbone, which is a strong band usually located around 1100 cm⁻¹. researchgate.net
The presence of these characteristic peaks confirms the successful synthesis and structural integrity of this compound.
Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3500 (broad) |
| Alkyl (C-H) | C-H Stretch | ~2870 |
| Carbonyl (C=O) | C=O Stretch | ~1725 (strong, sharp) |
| Vinyl (C=C) | C=C Stretch | ~1635 |
| Ether (C-O-C) | C-O-C Stretch | ~1100 (strong) |
Note: The exact position and intensity of peaks can be influenced by the sample state and intermolecular interactions. rsc.org
Chromatographic and Mass Spectrometric Analysis
Chromatographic and mass spectrometric techniques are essential for assessing the purity, molecular weight distribution, and precise mass of this compound.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight distribution of polymers. For a relatively short and well-defined oligomer like this compound, GPC/SEC is crucial for confirming its monodispersity and identifying any potential oligomeric impurities or polymer byproducts. researchgate.net
The technique separates molecules based on their hydrodynamic volume in solution. toray-research.co.jp A successful synthesis of this compound should result in a single, sharp peak in the GPC/SEC chromatogram, indicating a narrow molecular weight distribution (polydispersity index, PDI, close to 1.0). researchgate.netntua.gr The presence of additional peaks could signify the presence of unreacted PEG4-OH, higher molecular weight polymers, or other impurities. lcms.czresearchgate.net The retention time of the main peak can be correlated with molecular weight standards to confirm the expected size of the molecule. researchgate.netsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound with high resolution. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A typical HPLC analysis of this compound will show a major peak corresponding to the pure compound. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. nih.gov This method is highly sensitive for detecting impurities, including unreacted starting materials (e.g., PEG4-OH), byproducts from the acrylation reaction, or degradation products. nih.gov The high purity, often exceeding 95%, is a critical parameter for ensuring reproducible results in subsequent applications. biochempeg.combiomatik.com
Mass Spectrometry (e.g., MALDI-TOF MS, LC-MS) for Structural Elucidation
Mass spectrometry (MS) is a vital tool for the definitive structural elucidation of this compound by providing a precise measurement of its molecular weight.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of polymers and oligomers like this compound. nottingham.ac.ukbruker.comautobio.com.cn In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of this compound, allowing for the confirmation of its exact molecular weight. researchgate.net This analysis can also reveal the presence of different PEG oligomers if the starting material was not monodisperse. bruker.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. synthinkchemicals.comscience.gov As the sample elutes from the HPLC column, it is introduced into the mass spectrometer. This allows for the mass analysis of each separated component, providing an extra dimension of confirmation. LC-MS is extremely powerful for identifying unknown impurities by providing both their retention time and mass-to-charge ratio, which aids in their structural elucidation. ucdavis.eduacs.org
Interactive Table 3: Summary of Analytical Techniques for this compound Characterization
| Technique | Primary Information Obtained | Key Findings for this compound |
|---|---|---|
| ¹H & ¹³C NMR | Detailed molecular structure | Confirmation of acryloyl and PEG moieties, atom connectivity. rsc.orgrsc.org |
| FT-IR | Presence of functional groups | Identification of O-H, C=O, C=C, and C-O-C groups. rsc.orgnottingham.ac.uk |
| GPC / SEC | Molecular weight distribution, PDI | Confirmation of monodispersity and absence of polymer impurities. researchgate.netacs.org |
| HPLC | Purity assessment | Quantification of purity, detection of small molecule impurities. nih.gov |
| MALDI-TOF MS | Precise molecular weight | Verification of the exact mass of the compound. nottingham.ac.ukresearchgate.net |
| LC-MS | Separation and mass of components | Identification and structural information of impurities. synthinkchemicals.com |
Rheological and Mechanical Property Characterization of Resulting Materials
In the context of hydrogels formed from polyethylene glycol (PEG) derivatives, rheological properties are governed by factors like polymer concentration, the degree of cross-linking, and the nature of the cross-linking chemistry. nih.gov For instance, studies on photopolymerized PEG-co-poly(glycolic acid) hydrogels have shown that both G' and G'' increase with higher polymer weight fractions (e.g., from 10% to 20% by weight), indicating a stiffer, more cross-linked network. nih.gov The chemistry of the polymer end-groups (such as acrylates) also significantly influences the final mechanical strength. nih.gov
Mechanical testing complements rheological data by providing information on properties like elastic modulus, tensile strength, and degradation kinetics. nih.govresearchgate.net For hydrogels intended for biomedical applications, understanding their mechanical integrity and how it changes over time is vital. nih.gov The elastic modulus (G') of hydrogels can be monitored over time using rheometry to characterize degradation, which often occurs through the hydrolysis of labile linkages within the polymer backbone. nih.gov Research on various PEG-based hydrogels has demonstrated that degradation times can be tuned from days to weeks by altering the cross-linker chemistry. nih.gov For example, hydrogels cross-linked with acrylate (B77674) groups tend to be more stable against hydrolysis compared to those with other linkages. nih.gov
The following table summarizes representative mechanical properties of hydrogels prepared from PEG-based macromonomers, illustrating how composition and cross-linker chemistry affect the material's strength.
| Hydrogel Composition | Polymer Conc. (wt%) | Storage Modulus (G') | Key Finding | Reference |
| PEG-co-PGA Diacrylate | 10% | ~1,500 Pa | Mechanical strength increases with polymer concentration. | nih.gov |
| PEG-co-PGA Diacrylate | 20% | ~12,000 Pa | Acrylate end-groups provide greater hydrolytic stability compared to urethane (B1682113) methacrylate (B99206). | nih.gov |
| Alginate/CMC (A6C2) | 8% | Not specified | Viscosity and recovery rate are critical for 3D printing applications. | nsf.gov |
| 8-arm PEG with α-CD | Varied | 20 kPa - 410 kPa | Covalent crosslinking extended the hydrogel lifetime from hours to days and allowed for highly tunable mechanical properties. uq.edu.au | uq.edu.au |
| Thiol-oNBA Photoresin | 1.3% PEG4oNBA/1% HA-SH | Not specified | Resulting hydrogels exhibit stress relaxation, shear thinning, and shear recovery, characteristic of a dynamic network. rsc.org | rsc.org |
Dynamic Light Scattering (DLS) for Self-Assembled Structures
This compound is an amphiphilic molecule, possessing both a hydrophilic PEG chain and a reactive acryloyl group which is more hydrophobic. This nature allows it to participate in or form self-assembled structures, such as micelles, in aqueous environments. mdpi.com Dynamic Light Scattering (DLS) is a primary technique used to characterize the size and size distribution of these nanoscale assemblies in solution. acs.orgacs.org
DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. acs.org The rate of these fluctuations is related to the particle's diffusion coefficient, which can then be used to calculate the hydrodynamic radius (Rₕ) via the Stokes-Einstein equation. muser-my.com The analysis also yields the polydispersity index (PDI), a measure of the heterogeneity of particle sizes in the sample. A PDI value below 0.1 is generally indicative of a monodisperse or narrowly distributed sample. uu.nl
In research involving PEG-based block copolymers, DLS is routinely used to confirm the formation of micelles and to study their stability and response to environmental stimuli. For example, DLS has been used to show that micelles formed from P(LA-co-TMCC)-g-PEG have an average diameter of around 131 nm. scholaris.ca Similarly, studies on pNIPAm-PEG-pNIPAm triblock copolymers revealed the formation of micelles with a hydrodynamic radius of 24-30 nm. uu.nl DLS measurements can track changes in micelle size as a function of temperature, pH, or concentration, providing insights into their structural stability. acs.orgmuser-my.com For instance, a sharp transition in hydrodynamic radius can be observed at the critical phase transition temperature of a thermo-responsive polymer, indicating the formation of nanoparticles. acs.org
The table below presents DLS characterization data for various self-assembled structures formed from amphiphilic PEG-containing polymers, highlighting the typical information obtained from such analyses.
| Polymer System | Self-Assembled Structure | Hydrodynamic Diameter (Dₕ) or Radius (Rₕ) | Polydispersity Index (PDI) | Key Finding | Reference |
| pNIPAm-PEG-pNIPAm | Flowerlike Micelles | Rₕ = 24-30 nm | < 0.1 | Micelle size decreases with increasing PEG chain length. | uu.nl |
| mPEG-pNIPAm | Micelles | Rₕ = 35 nm | < 0.1 | Diblock copolymer formed significantly larger micelles than the triblock version. | uu.nl |
| P(LA-co-TMCC)-g-PEG | Nanoparticles | Dₕ = 131 nm | 0.29 | DLS confirmed the formation of self-assembled nanoparticles. | scholaris.ca |
| PNIPAM-b-PEG-b-PNIPAM | Nanoparticles | Rₕ ≈ 75 nm | Not specified | A sharp transition to form nanoparticles was observed above the polymer's critical phase transition temperature. | acs.org |
| MH-b-PCL10k | Micelles | Dₕ = 22 nm | Not specified | DLS is used to compare particle sizes resulting from different macromolecular architectures. | rsc.org |
Future Research Directions and Emerging Paradigms for Acryloyl Peg4 Oh
Novel Synthetic Routes for Enhanced Purity and Scalability
A significant challenge in the application of PEG derivatives is achieving monodispersity—a uniform population of molecules with the exact same chain length. acs.orgacs.org Conventional synthesis methods often produce a mixture of polymers with varying lengths, which can complicate drug synthesis, purification, and lead to batch-to-batch variability. acs.orgacs.org For a precise linker like Acryloyl-PEG4-OH, absolute purity is critical.
Future research will likely focus on iterative, step-by-step controlled synthesis methods to produce highly uniform (monodisperse) this compound. acs.org These approaches, while potentially more complex and costly due to multiple reaction and purification steps, offer unparalleled control over the final product's molecular structure. acs.org Advancements in solid-phase synthesis, similar to techniques used for peptides, could provide a pathway to automate the sequential addition of ethylene (B1197577) glycol units, thereby enhancing both purity and scalability. mdpi.com The goal of these new synthetic paradigms is to overcome the limitations of traditional polymerization, which inherently leads to polydisperse products. acs.org An improved synthesis yielding purer ethylene glycol oligomers is fundamental to accessing highly defined materials for advanced applications. researchgate.net
| Synthetic Strategy | Description | Potential Advantages for this compound | Key Challenges |
| Iterative Solution-Phase Synthesis | Stepwise addition of protected ethylene glycol monomers followed by purification at each step. acs.org | High purity and monodispersity. | Time-consuming, requires multiple purification steps, difficult to scale. acs.org |
| Solid-Phase Synthesis | Building the PEG chain on a solid support, allowing for easy removal of excess reagents and byproducts. mdpi.com | Potential for automation, high reaction efficiency, simplified purification. | Higher initial setup cost, potential for lower overall yields compared to solution-phase. |
| Enzymatic Synthesis | Using enzymes to catalyze the polymerization of ethylene glycol units. | High specificity, potential for creating stereoregular polymers, environmentally friendly conditions. | Enzyme stability and cost, limited substrate scope. |
Exploration of Advanced Polymer Architectures and Composites
The dual functionality of this compound makes it an ideal monomer for creating advanced and well-defined polymer architectures. The acrylate (B77674) group can readily participate in various polymerization reactions, including atom transfer radical polymerization (ATRP), to form complex structures such as comb, graft, or palm-tree copolymers. ugent.be
Future work will explore the use of this compound as a macromonomer to build stimuli-responsive polymers. For instance, it can be copolymerized with monomers like tert-butyl acrylate, which can later be hydrolyzed to pH-sensitive acrylic acid, creating materials that respond to changes in their environment. ugent.be Furthermore, its role in forming hydrogels through photopolymerization is a major area of interest. nih.gov Acrylated PEGs are versatile in that they can form hydrogels through chain-growth homopolymerization or by reacting with thiol-containing crosslinkers in step-growth or mixed-mode polymerizations. nih.govmaastrichtuniversity.nl This allows for the precise tuning of hydrogel properties, such as mesh size, degradation, and mechanical strength, for applications in tissue engineering and controlled drug release. maastrichtuniversity.nl
| Polymer Architecture | Formation Method Involving this compound | Potential Applications |
| Graft Copolymers | ATRP copolymerization of the this compound macromonomer with other monomers. ugent.be | Drug delivery systems, smart surfaces, sensors. ugent.be |
| Crosslinked Hydrogels | Radical-mediated photopolymerization of the acrylate group, often with a thiol-containing crosslinker (thiol-ene reaction). nih.govmaastrichtuniversity.nl | 3D cell culture, tissue engineering scaffolds, responsive biomaterials. nih.gov |
| Block Copolymers | Sequential polymerization techniques where this compound is incorporated as one of the blocks. | Nanoparticle stabilization, self-assembling materials, advanced coatings. mdpi.com |
Innovations in Bioconjugation Chemistries and Methodologies
PEGylation, the covalent attachment of PEG chains to molecules like proteins, peptides, or small drugs, is a well-established strategy to improve their pharmacokinetic properties. idosi.orgyoutube.com this compound offers specific advantages for innovative bioconjugation due to its defined length and reactive acrylate group.
The acrylate moiety is particularly suited for Michael addition reactions with sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides. idosi.org This provides a straightforward method for site-specific modification. Future research will likely refine this chemistry to enhance reaction efficiency and stability. Moreover, the terminal hydroxyl group of this compound can be chemically activated or modified, for example, by converting it into an N-hydroxysuccinimidyl (NHS) ester, which can then react with primary amines on biomolecules. nanocs.netnanosoftpolymers.com This would transform the molecule into a heterobifunctional crosslinker, enabling the conjugation of two different entities.
A significant emerging application is the use of this compound as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). immunomart.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. immunomart.com The PEG linker's length, flexibility, and hydrophilicity are critical for optimally positioning the two ends of the PROTAC for effective ternary complex formation.
| Conjugation Target | Reactive Group on this compound | Chemistry | Emerging Application |
| Thiols (e.g., Cysteine) | Acrylate | Michael Addition idosi.org | Site-specific protein modification, PEGylation of peptides. nih.gov |
| Amines (e.g., Lysine) | Hydroxyl (after activation to NHS ester, etc.) | Amide Bond Formation nanocs.net | Crosslinking proteins to surfaces or other molecules. creativepegworks.com |
| PROTAC Synthesis | Acrylate and/or Hydroxyl (as attachment points) | Multi-step organic synthesis | Targeted protein degradation. immunomart.com |
Expanded Utility in Advanced Functional Materials and Molecular Tools
The unique properties of this compound are being leveraged to create novel functional materials and molecular tools with expanding applications. By incorporating this molecule into larger polymer networks, researchers can develop "smart" materials that exhibit controlled responses to external stimuli like pH or temperature. ugent.be Such materials are of high interest for intelligent switches, sensors, and on-demand drug delivery systems. ugent.be
In the realm of biomaterials, hydrogels formed from this compound and its derivatives can be designed to be biomimetic. nih.gov For example, peptides containing sulfhydryl groups can be covalently incorporated into the hydrogel network via thiol-acrylate reactions, creating materials that promote cell adhesion and are responsive to cellular processes. nih.gov
Perhaps the most impactful emerging use is as a fundamental component of molecular tools for biomedical research. Its role as a PROTAC linker is a prime example. immunomart.com By providing a flexible, hydrophilic spacer, it enables the development of potent and selective protein degraders, which are powerful tools for studying protein function and represent a promising new class of therapeutic drugs. immunomart.com
Q & A
Q. What are the standard protocols for synthesizing Acryloyl-PEG4-OH, and how can its purity be validated?
this compound is typically synthesized via esterification or acrylation reactions. A common method involves reacting PEG4-OH with acryloyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane, with triethylamine as a base to neutralize HCl byproducts . Purity validation requires nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., acryloyl proton peaks at δ 5.8–6.4 ppm) and high-performance liquid chromatography (HPLC) to assess purity (>95% recommended for reproducible experiments) .
Q. Which spectroscopic or chromatographic techniques are most effective for characterizing this compound in aqueous solutions?
Dynamic light scattering (DLS) can monitor aggregation behavior, while Fourier-transform infrared spectroscopy (FTIR) verifies acrylate C=O stretching (~1720 cm⁻¹). For stability studies, reverse-phase HPLC with UV detection at 210 nm is preferred to track degradation products . Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is critical for confirming molecular weight distribution .
Q. How can this compound be integrated into hydrogel formulations for controlled drug delivery studies?
this compound serves as a crosslinker in photopolymerizable hydrogels. A standard protocol involves mixing with poly(ethylene glycol) diacrylate (PEGDA) and a photoinitiator (e.g., Irgacure 2959) under UV light (365 nm). Optimization of crosslinking density requires adjusting molar ratios and irradiation time, validated via rheometry (e.g., storage modulus ≥1 kPa for mechanical stability) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility parameters for this compound across solvents?
Discrepancies in solubility data often arise from variations in solvent purity, temperature, or PEG hydration states. Systematic evaluation using Hansen solubility parameters (HSPs) and cloud-point titration can identify optimal solvents (e.g., DMSO, THF). Controlled studies should replicate conditions (e.g., 25°C, inert atmosphere) and report solvent batch details to ensure reproducibility .
Q. How can researchers optimize the conjugation efficiency of this compound with thiol-containing biomolecules?
Michael addition reactions require precise pH control (7.0–8.5) and molar excess of thiols (≥5:1). Kinetic studies using Ellman’s assay to quantify free thiols can identify reaction completion times. To minimize disulfide formation, include reducing agents (e.g., TCEP) and deoxygenate buffers via nitrogen purging .
Q. What methodologies address instability of this compound in long-term storage?
Degradation via hydrolysis or radical polymerization can be mitigated by storing at −20°C in amber vials under argon. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis quantify degradation rates. Addition of stabilizers (e.g., hydroquinone at 0.1% w/w) inhibits acrylate polymerization .
Q. How should researchers design experiments to analyze conflicting data on this compound’s cytotoxicity in cell culture models?
Contradictions may stem from differences in cell lines, exposure times, or residual monomers. Use standardized cytotoxicity assays (e.g., MTT, Live/Dead staining) across multiple cell types (e.g., HEK293, NIH/3T3). Include controls for unreacted acryloyl groups and validate purity via LC-MS. Dose-response curves (0.1–10 mM) clarify threshold toxicity levels .
Q. What advanced techniques troubleshoot unexpected byproducts during this compound functionalization?
Side reactions (e.g., oligomerization) are detectable via size-exclusion chromatography (SEC) or LC-MS. Kinetic trapping with excess acrylate scavengers (e.g., cysteine) or real-time monitoring via in-situ FTIR can identify reaction intermediates. Computational modeling (DFT) of reaction pathways aids in mechanistic interpretation .
Methodological Frameworks
- For reproducibility : Document solvent batches, storage conditions, and instrument calibration details .
- For hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- For data interpretation : Use statistical tools (ANOVA, t-tests) to validate significance and report error margins (e.g., ±SD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
